Calcium Pantothenate, Racemic

Descripción general

Descripción

El Pantotenato de Calcio, Racémico es una mezcla de las sales de calcio de los isómeros dextrorrotatorio y levorrotatorio del ácido pantoténicoLa forma racémica contiene tanto el isómero dextrorrotatorio activo como el isómero levorrotatorio inactivo .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Pantotenato de Calcio, Racémico se puede sintetizar mediante métodos químicos, quimio-enzimáticos y de fermentación microbiana. La síntesis química implica la reacción del ácido pantoténico con β-alanina, seguida de la adición de iones calcio para formar la sal de calcio . Los métodos quimio-enzimáticos utilizan enzimas para catalizar la reacción, mientras que los métodos de fermentación microbiana emplean microorganismos genéticamente modificados para producir ácido pantoténico, que luego se convierte en su sal de calcio .

Métodos de Producción Industrial: La producción industrial de Pantotenato de Calcio, Racémico generalmente implica fermentación microbiana debido a su rentabilidad y beneficios ambientales. Los microorganismos como Bacillus megaterium y Corynebacterium glutamicum se modifican genéticamente para sobreproducir ácido pantoténico, que luego se purifica y se convierte en su sal de calcio .

Análisis De Reacciones Químicas

Hydrolysis

Racemic calcium pantothenate can undergo hydrolysis under acidic or basic conditions. This reaction yields pantothenic acid and calcium ions.

Role as a Precursor to Coenzyme A (CoA)

Racemic calcium pantothenate functions as a precursor to CoA, a critical coenzyme involved in numerous metabolic pathways . The biosynthesis of CoA from pantothenic acid involves a series of enzymatic steps :

-

Pantothenate kinase phosphorylates pantothenic acid to 4'-phosphopantothenate, requiring ATP .

-

Phosphopantothenoylcysteine synthetase adds cysteine to 4'-phosphopantothenate to form 4'-phospho-N-pantothenoylcysteine (PPC), coupled with ATP hydrolysis .

-

Phosphopantothenoylcysteine decarboxylase decarboxylates PPC to 4'-phosphopantetheine .

-

Phosphopantetheine adenylyl transferase adenylates 4'-phosphopantetheine to form dephospho-CoA .

-

Dephosphocoenzyme A kinase phosphorylates dephospho-CoA to coenzyme A, also requiring ATP .

CoA's role as an acyl carrier is vital for:

-

Fatty acid metabolism

-

Carbohydrate metabolism

-

Amino acid metabolism

Optical Resolution

Racemic calcium pantothenate can be resolved into its D and L isomers through optical resolution methods . This involves crystallizing the isomers from a supersaturated aqueous methanol solution by seeding with crystals of either D- or L-calcium pantothenate .

Complex Formation

Calcium pantothenate can form complexes with other molecules. For example, it can form a trimeric complex with N-Fmoc-L-Pro in solution .

Impact on Metabolic Pathways

Racemic calcium pantothenate influences several metabolic pathways through its role as a CoA precursor. It has been shown to modulate enzyme activities related to CoA synthesis. Studies have also explored its role in inducing pantothenic acid deficiency in animal models, allowing researchers to observe physiological impacts such as fatigue and immune response alterations.

Aplicaciones Científicas De Investigación

Biochemical Significance

Calcium Pantothenate is crucial for the synthesis of CoA, which plays a vital role in numerous metabolic pathways, including:

- Fatty Acid Metabolism : CoA is essential for both the synthesis and degradation of fatty acids.

- Carbohydrate Metabolism : It participates in the tricarboxylic acid cycle (TCA cycle), facilitating energy production from carbohydrates.

- Amino Acid Metabolism : CoA is involved in the metabolism of amino acids, impacting protein synthesis and degradation.

The compound exists as a racemic mixture of D- and L-pantothenic acid isomers. While it exhibits approximately half the physiological activity compared to its dextrorotatory counterpart (D-Pantothenic Acid), its stability in formulations makes it valuable for research and therapeutic applications .

Nutritional Supplementation

Calcium Pantothenate is widely used as a dietary supplement to prevent or treat pantothenic acid deficiency. It supports various physiological functions, including energy metabolism and synthesis of hormones and neurotransmitters. Research indicates that supplementation can enhance metabolic efficiency and improve overall health outcomes .

Therapeutic Uses

Recent studies have explored the therapeutic potential of Calcium Pantothenate in treating conditions such as lupus erythematosus. Clinical trials have demonstrated that high doses can alleviate symptoms associated with this autoimmune disease when combined with other vitamins .

Metabolic Pathway Studies

Research has utilized Calcium Pantothenate to investigate CoA-dependent pathways. By manipulating pantothenic acid levels in cellular models, scientists can assess the compound's impact on metabolic fluxes and enzyme activities related to CoA synthesis .

Toxicological Studies

Toxicity assessments have revealed that excessive intake can lead to adverse effects such as gastrointestinal disturbances. For instance, studies involving animal models indicated that high doses resulted in significant physiological changes, including alterations in liver metabolite levels and immune responses .

Comparative Analysis of Related Compounds

| Compound Name | Description | Unique Features |

|---|---|---|

| Pantothenic Acid | Active form of Vitamin B5 essential for CoA synthesis | Directly involved in metabolic processes |

| Sodium Pantothenate | Sodium salt form of pantothenic acid | More soluble than calcium salt but similar activity |

| D-Pantothenic Acid | Biologically active stereoisomer | Higher physiological activity compared to racemic form |

| L-Pantothenic Acid | Levorotatory form | Lacks metabolic activity compared to D-Pantothenic Acid |

Mecanismo De Acción

El Pantotenato de Calcio, Racémico ejerce sus efectos al incorporarse a la coenzima A, un cofactor vital en numerosas reacciones enzimáticas. La coenzima A participa en la síntesis y el metabolismo de proteínas, carbohidratos y grasas. El isómero dextrorrotatorio del ácido pantoténico es biológicamente activo y es responsable de los efectos del compuesto . También protege las células contra el daño oxidativo al aumentar los niveles de glutatión .

Compuestos Similares:

Ácido Pantoténico: La forma de ácido libre, menos estable que su sal de calcio.

Pantotenol: Un análogo alcohólico, utilizado en cosméticos por sus propiedades humectantes.

Pantetina: Una forma dimérica, utilizada como suplemento dietético por sus efectos reductores de lípidos.

Singularidad: El Pantotenato de Calcio, Racémico es único debido a su estabilidad y la presencia de ambos isómeros, lo que permite una gama más amplia de aplicaciones. Su forma de sal de calcio es más estable que el ácido libre, lo que la hace adecuada para diversas aplicaciones industriales y farmacéuticas .

Comparación Con Compuestos Similares

Pantothenic Acid: The free acid form, less stable than its calcium salt.

Pantothenol: An alcohol analog, used in cosmetics for its moisturizing properties.

Pantethine: A dimeric form, used as a dietary supplement for its lipid-lowering effects.

Uniqueness: Calcium Pantothenate, Racemic is unique due to its stability and the presence of both isomers, which allows for a broader range of applications. Its calcium salt form is more stable than the free acid, making it suitable for various industrial and pharmaceutical applications .

Actividad Biológica

Calcium Pantothenate, Racemic, also known as Vitamin B5, is a vital compound in various biological processes. It is the calcium salt of pantothenic acid and plays a crucial role in cellular metabolism, serving as a precursor for the synthesis of coenzyme A (CoA). This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Target of Action

Calcium Pantothenate primarily targets the enzyme pantoate-β-alanine ligase (PBL) , which is essential for the synthesis of CoA. This interaction facilitates the conversion of pantothenic acid into active forms that are crucial for metabolic pathways.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

- Fatty Acid Metabolism : CoA is integral to both the synthesis and degradation of fatty acids.

- Tricarboxylic Acid Cycle (TCA) : CoA plays a critical role in energy production through the TCA cycle.

- Synthesis of Phospholipids : It aids in the formation of phospholipids necessary for cell membrane integrity.

Pharmacokinetics

The pharmacokinetics of Calcium Pantothenate have been studied extensively. Upon oral administration, it is rapidly absorbed, reaching peak plasma concentrations approximately one hour post-dose under fasting conditions. Its bioavailability and distribution are influenced by dietary factors and individual metabolic rates.

Cellular Effects

Calcium Pantothenate exerts significant effects on cellular processes:

- Gene Expression : It influences gene expression related to metabolic functions.

- Cell Signaling : The compound modulates various signaling pathways that affect cellular responses to environmental stimuli.

- Cellular Metabolism : By enhancing CoA levels, it supports metabolic fluxes in carbohydrate and lipid metabolism.

Case Studies

- Animal Models : Studies have shown that varying dosages of Calcium Pantothenate can lead to different physiological responses in animal models. For instance, higher doses have been associated with improved wound healing and enhanced cell proliferation due to its role in protein synthesis.

- Human Trials : Clinical trials indicate that supplementation with Calcium Pantothenate can alleviate symptoms related to pantothenic acid deficiency, such as fatigue and irritability. Additionally, it has been evaluated for its potential benefits in managing stress-related conditions due to its involvement in adrenal hormone synthesis .

Comparative Analysis

| Feature | Calcium Pantothenate | Pantothenic Acid (Free Form) |

|---|---|---|

| Chemical Stability | More stable | Less stable |

| Absorption Rate | Rapid | Variable |

| Role in CoA Synthesis | Direct precursor | Indirect |

| Cellular Impact | Significant | Moderate |

Propiedades

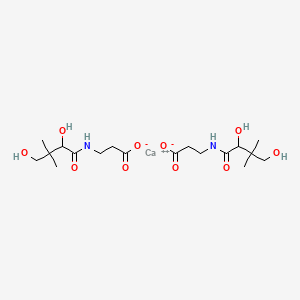

IUPAC Name |

calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPWYRCQGJNNSJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32CaN2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890624 | |

| Record name | Calcium Pantothenate, Racemic | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6381-63-1, 63409-48-3 | |

| Record name | Calcium pantothenate, racemic [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium Pantothenate, Racemic | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium (±)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-β-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, calcium salt (2:1), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PANTOTHENATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KC899R47Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.